3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one
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Overview
Description
“3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one” is a synthetic compound with the molecular formula C13H15NO and a molecular weight of 201.269. It is a dark yellow crystal .
Physical And Chemical Properties Analysis
“3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one” is a dark yellow crystal . Its molecular formula is C13H15NO and its molecular weight is 201.269. Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
Hydrogen Bonding and Crystal Structures
- Enaminones, including compounds structurally related to "3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one," exhibit significant hydrogen bonding and crystal structural characteristics. Studies have shown that the cyclohexene rings in these compounds adopt specific conformations, and the intermolecular hydrogen bonds form infinite chains of molecules, which are critical for understanding their chemical behavior and potential applications (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Chemical Reactions
- Research has been conducted on the synthesis of various derivatives and analogs of this compound. For instance, the synthesis of tetrahydroindazol-4(5H)one and 7-thione from reaction of functionalized cyclic enaminones has been explored, demonstrating the compound's versatility in creating novel structures and potential for pharmaceutical applications (Ashry, Awad, & Bdeewy, 2019).
Molecular Dynamics and Spectroscopy
- The molecular dynamics and spectroscopic properties of cyclohexenone derivatives have been studied, providing insights into their behavior in solutions. These studies are crucial for understanding the physical and chemical properties of these compounds in various environments (Mamedov, Bayramov, Mamedova, & Maharramov, 2013).
Antibacterial Activity
- Novel enaminones, similar in structure to "3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one," have been synthesized and tested for antibacterial activity. These studies contribute to the potential development of new antibacterial agents, expanding the possible therapeutic uses of these compounds (Cindrić et al., 2018).
Fluorescent Probes and Sensing Applications
- Certain derivatives of the compound have been used in the development of fluorescent probes for metal ions and amino acids in aqueous solutions. These studies highlight the potential application of these compounds in analytical chemistry and environmental monitoring (Guo et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(3-methylanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-4-2-5-11(8-10)14-12-6-3-7-13(15)9-12/h2,4-5,8-9,14H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUXAPOUGSGFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one |
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